2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9, molecular formula C₉H₈F₂O, MW 170.16) is an α,α-difluoromethyl ketone (DFMK) belonging to the fluorinated acetophenone class. It bears a para-methyl substituent on the phenyl ring and a CHF₂ group adjacent to the carbonyl, combining the electronic features of the CF₂H moiety—lipophilicity, hydrogen-bond donor/acceptor capacity—with a synthetically addressable p-tolyl scaffold.
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
CAS No.704-36-9
Cat. No.B1616069
⚠ Attention: For research use only. Not for human or veterinary use.
2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9) Procurement Baseline: Class, Properties, and Differentiation Context
2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9, molecular formula C₉H₈F₂O, MW 170.16) is an α,α-difluoromethyl ketone (DFMK) belonging to the fluorinated acetophenone class. It bears a para-methyl substituent on the phenyl ring and a CHF₂ group adjacent to the carbonyl, combining the electronic features of the CF₂H moiety—lipophilicity, hydrogen-bond donor/acceptor capacity—with a synthetically addressable p-tolyl scaffold . Its recorded physicochemical profile includes a boiling point of 223.3 °C at 760 mmHg, density of 1.145 g/cm³, a calculated LogP of 2.44, and a topological polar surface area of 17.07 Ų . The compound has been registered as NSC142248 in the NCI screening repository, reflecting historical interest in its biological screening potential .
WorkflowFluorinated ketone building block for asymmetric synthesis and medicinal chemistry
Scaffold Propertyα,α-Difluoromethyl ketone with dual H-bond donor/acceptor capacity and p-tolyl handle
Differentiation ContextIntermediate lipophilicity (LogP ~2.4) relative to non-fluorinated and CF₃ analogs
Why 2,2-Difluoro-1-(4-methylphenyl)ethanone Cannot Be Generically Substituted: Fluorination Pattern, Electronic Profile, and Synthetic Utility
Generic interchange among acetophenone derivatives—whether non-fluorinated (1-(4-methylphenyl)ethanone), mono-fluorinated, or trifluoromethyl-substituted—is precluded by fundamentally divergent physicochemical and biochemical behaviour. The α,α-difluoro substitution in 2,2-difluoro-1-(4-methylphenyl)ethanone imparts an intermediate LogP of 2.44, positioned between the non-fluorinated parent (LogP ≈ 2.10) and the trifluoromethyl analog (LogP ≈ 2.74), thereby modulating membrane permeability and non-specific binding in a manner neither extreme can replicate [1]. Critically, the CHF₂ group functions as a dual hydrogen-bond donor and acceptor—a property entirely absent from the CF₃ group, which behaves solely as a weak H-bond acceptor—altering molecular recognition at protein binding sites [2]. Furthermore, the electrophilicity of the α,α-difluoroketone carbonyl and its propensity for reversible hydrate formation differ substantially from both non-fluorinated and trifluoromethyl congeners, affecting inhibitor kinetics, metabolic stability, and enantioselective reduction outcomes [3][4]. Substituting the 4-methylphenyl ring with an unsubstituted phenyl group eliminates the steric and electronic contributions of the para-methyl group, which influence both reactivity at the carbonyl and binding interactions in biological contexts [5].
Target compound
CHF₂ dual H-bond donor/acceptor
Enables unique molecular recognition at protein binding sites absent in CF₃ or CH₃ analogs.
Intermediate LogP (2.44)
Balances membrane permeability and aqueous solubility differently from non-fluorinated or trifluoromethyl congeners.
p-Methylphenyl synthetic handle
Provides steric and electronic tuning absent in unsubstituted phenyl DFMKs.
2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9): Quantitative Evidence for Differentiated Selection vs. Closest Analogs
LogP Modulation: Intermediate Lipophilicity Between Non-Fluorinated and Trifluoromethyl Analogues
The experimental/calculated LogP of 2,2-difluoro-1-(4-methylphenyl)ethanone is 2.44, falling between the non-fluorinated parent 1-(4-methylphenyl)ethanone (LogP = 2.10) and the trifluoromethyl analog 2,2,2-trifluoro-1-(4-methylphenyl)ethanone (LogP = 2.74). This intermediate value represents a ΔLogP of +0.34 over the non-fluorinated parent and −0.30 relative to the trifluoromethyl analog, providing a distinct lipophilicity window relevant for balancing membrane permeability and aqueous solubility [1].
LogP ModulationCross-study comparable
LogP 2.44
Δ +0.34 vs. non-fluorinated; Δ −0.30 vs. CF₃ analog
ΔLogP = +0.34 vs. non-fluorinated; ΔLogP = −0.30 vs. trifluoromethyl analog
Conditions
Calculated LogP values from authoritative chemical databases (Chemsrc, SIELC, Molbase)
Why This Matters
Lipophilicity directly governs passive membrane permeability, plasma protein binding, and metabolic clearance; a LogP shift of ~0.3 units can significantly alter these pharmacokinetic parameters, making the intermediate value of this DFMK a specific and non-substitutable property for lead optimization.
LipophilicityDrug DesignADME
[1] SIELC Technologies. p-Methylacetophenone. LogP: 2.10. Published 2018-05-16. View Source
Enantioselective Reduction: Superior Enantiomeric Excess of Difluoromethyl vs. Trifluoromethyl Ketones with Alpine-Borane
In a direct comparative study of asymmetric reduction, the unsubstituted 2,2-difluoroacetophenone was reduced with (−)-B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) to produce the R-alcohol in 97% enantiomeric excess (ee). By contrast, the corresponding trifluoromethyl ketone (2,2,2-trifluoroacetophenone) under identical conditions reached only 90% conversion after 45 days and gave the R-alcohol in merely 32% ee. The difluoromethyl ketones thus offer a unique combination of synthetically useful reaction rates and high stereoselectivity that trifluoromethyl and monofluoromethyl ketones do not replicate [1]. Although this study used the unsubstituted phenyl analog, the electronic argument governing the stereochemical outcome—the balance of steric and electronic effects of α-fluorination—is class-transferable to the 4-methylphenyl-substituted target compound.
Enantioselective ReductionClass-level inference
97% ee
DFMK vs. 32% ee for CF₃ ketone with Alpine-Borane
Supports high-ee chiral alcohol building block synthesis with practical reaction rates.
Class-transferable argument based on unsubstituted phenyl analog; verify with 4-methyl substrate.
Asymmetric SynthesisChiral AlcoholsReduction
Evidence Dimension
Enantiomeric excess (ee) in asymmetric reduction and reaction completion time
Target Compound Data
2,2-Difluoroacetophenone: 97% ee (R-alcohol), reaction complete within standard timeframe
Comparator Or Baseline
2,2,2-Trifluoroacetophenone: 32% ee (R-alcohol), only 90% complete after 45 days
For procurement of ketone building blocks destined for asymmetric synthesis of chiral secondary alcohols, the DFMK scaffold provides a dramatically more practical route to high-ee products than the trifluoromethyl counterpart, directly affecting synthetic step economy and yield.
Asymmetric SynthesisChiral AlcoholsReduction
[1] Ramachandran, P.V., Gong, B., Brown, H.C. Selective reductions. 53. Asymmetric reduction of α-fluoromethyl ketones with B-chlorodiisopinocampheylborane and B-isopinocampheyl-9-borabicyclo[3.3.1]nonane. Tetrahedron: Asymmetry, 1994, 5(6), 1075–1086. DOI: 10.1016/0957-4166(94)80057-X. (2,2-Difluoroacetophenone reduced to R-alcohol in 97% ee; 2,2,2-trifluoroacetophenone gave 32% ee and was only 90% complete after 45 d.) View Source
Resistance-Breaking Acetylcholinesterase Inhibition: DFMKs Retain Potency Against G119S Mutant Where Trifluoromethyl Ketones Fail
In a systematic comparison of α-fluorinated methyl ketones against Anopheles gambiae acetylcholinesterase (AgAChE), trifluoromethyl ketones (TFMKs) exhibited potent inhibition of wild-type (WT) enzyme (IC₅₀ = 1–100 nM) but only weak activity against the carbamate-insensitive G119S resistant mutant. In contrast, difluoromethyl ketone (DFMK) inhibitors 9c and 9g displayed single-digit nanomolar potency against WT AgAChE, and 9g additionally showed excellent potency against G119S AgAChE, with a measured IC₅₀ of 25.1 ± 1.2 nM after 23 h incubation. The slow, tight-binding inhibition of the G119S mutant is attributed to the balanced steric size and electrophilicity of the CHF₂ moiety, a feature unique to DFMKs within the fluoroketone series [1]. This class-level property is integral to the 2,2-difluoro-1-(4-methylphenyl)ethanone scaffold.
G119S AChE InhibitionClass-level inference
IC₅₀ 25.1 nM
DFMK 9g vs. G119S mutant AgAChE; TFMKs show weak inhibition
Reported nanomolar potency against resistant mutant supports resistance-breaking lead exploration.
Class-level property; confirm activity of target compound in relevant assay.
Inhibition potency (IC₅₀) against G119S mutant AgAChE
Target Compound Data
DFMK 9g: IC₅₀ = 25.1 ± 1.2 nM against G119S AgAChE (23 h incubation)
Comparator Or Baseline
TFMKs 5c,e–h: weak inhibition of G119S AgAChE (no nanomolar IC₅₀ attainable); fluoromethyl ketones 10c–i: weak inhibition
Quantified Difference
DFMK achieves nanomolar G119S inhibition where TFMK and monofluoromethyl ketone analogs fail to reach comparable potency
Conditions
Spectrophotometric AChE assay; WT and G119S mutant AgAChE; 23 h incubation for steady-state; Bioorg. Med. Chem. Lett. 2015, 25, 4405–4411
Why This Matters
In insecticide discovery programs targeting resistant AChE variants, the DFMK pharmacophore is the only fluoroketone sub-class that simultaneously inhibits wild-type and G119S mutant enzymes at nanomolar concentrations, making 2,2-difluoro-1-(4-methylphenyl)ethanone a compelling scaffold for resistance-breaking lead generation.
[1] Camerino, E., Wong, D.M., Tong, F., et al. Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4405–4411. DOI: 10.1016/j.bmcl.2015.09.019. (DFMK 9g IC₅₀ = 25.1 ± 1.2 nM vs. G119S AgAChE; TFMKs weak against G119S.) View Source
Dual Hydrogen-Bond Donor/Acceptor Capacity: A Unique Molecular Recognition Feature of the CHF₂ Group Absent in CF₃ Analogs
Analysis of hydrogen-bonding properties has revealed that difluoromethyl ketones function as dual H-bond donor/acceptor moieties, in contrast to trifluoromethyl ketones which serve only as weak H-bond acceptors. The CF₂H group is an H-bond donor that is also lipophilic, a combination described as unique and valuable within drug discovery. This dual capacity enables DFMKs to engage in complementary hydrogen-bond networks at protein active sites that TFMKs cannot participate in [1]. This structural feature is intrinsic to 2,2-difluoro-1-(4-methylphenyl)ethanone by virtue of its CHF₂ substituent.
H-Bond Donor/AcceptorClass-level inference
Dual donor/acceptor
CHF₂: donor + acceptor; CF₃: weak acceptor only
Qualitatively distinct interaction space for structure-based drug design.
Computational analysis and literature review; context-dependent at target sites.
Qualitative categorical difference in H-bond functionality (donor + acceptor vs. acceptor-only vs. none)
Conditions
Computational analysis and literature review reported in Chemical Science, 2021, 12, 10252–10258
Why This Matters
In structure-based drug design where specific H-bond interactions with target residues are required for potency and selectivity, the DFMK scaffold offers a qualitatively distinct interaction space that cannot be accessed by trifluoromethyl or non-fluorinated analogs.
[1] Box, J.R., Atkins, A.P., Gu, Y., et al. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Chemical Science, 2021, 12, 10252–10258. DOI: 10.1039/D1SC02880A. (CF₂H group acts as dual H-bond donor/acceptor; CF₃ is only weak acceptor.) View Source
Dihydroorotase Inhibition: Documented but Weak Biological Activity Informing Target Triage
2,2-Difluoro-1-(4-methylphenyl)ethanone was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 µM at pH 7.37, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. This weak inhibitory activity indicates that the compound is not a potent dihydroorotase inhibitor, a finding that is itself informative for target triage. The compound's entry in the ChEMBL database (CHEMBL2345705) further records antiproliferative evaluation against human MCF7 breast cancer cells via MTT assay (72 h), though quantitative IC₅₀ values from that specific dataset require direct consultation of the primary publication [2].
Dihydroorotase InhibitionSupporting evidence
IC₅₀ 180 µM
Weak enzyme inhibition informs target triage and off-target profiling context.
Single data point; MCF7 antiproliferative data requires primary source verification.
Enzyme InhibitionDihydroorotaseTarget Triage
Evidence Dimension
Dihydroorotase enzyme inhibition
Target Compound Data
IC₅₀ = 1.80 × 10⁵ nM (180 µM) at 10 µM test concentration, pH 7.37
Comparator Or Baseline
No comparator data available for structural analogs in the same assay
Quantified Difference
Not calculable (single data point for target compound only)
This activity datum establishes a baseline for target engagement profiling: the compound is a weak dihydroorotase ligand, which may be advantageous for applications requiring minimal off-target activity at this enzyme, or conversely indicates that the scaffold requires optimization for dihydroorotase-targeted programs.
[2] ChEMBL. CHEMBL2345705: Antiproliferative activity against human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay. Document: CHEMBL2331188. View Source
Synthetic Versatility: Difluoroenolate and Difluorocarbene Chemistry Distinct from Trifluoromethyl and Non-Fluorinated Ketones
The α,α-difluoro ketone motif enables synthetic transformations that are inaccessible or inefficient with trifluoromethyl or non-fluorinated counterparts. Deprotonation of α,α-difluoromethyl ketones using a catalytic organosuperbase and silane additive generates difluoroenolates that react with aldehydes to deliver α,α-difluoro-β-hydroxy ketones in high yields [1]. Additionally, 2-chloro-2,2-difluoroacetophenone—a derivative accessible from the target scaffold—acts as a non-ODS-based difluorocarbene precursor for difluoromethylation of phenol derivatives, yielding aryl difluoromethyl ethers in good yields [2]. The difluoromethyl ketone literature has been characterized as an "under-studied class of ketones which have great potential as useful building blocks for materials and drug design" [3], and the para-methyl substitution of 2,2-difluoro-1-(4-methylphenyl)ethanone provides an additional functionalization handle absent in the unsubstituted phenyl analog .
Synthetic utility: difluoroenolate generation and difluorocarbene precursor capacity
Target Compound Data
2,2-Difluoro-1-(4-methylphenyl)ethanone: capable of difluoroenolate generation and (via derivatization) difluorocarbene chemistry; para-methyl group offers additional functionalization site
Comparator Or Baseline
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: generates trifluoromethyl enolates, different reactivity; 1-(4-methylphenyl)ethanone: no fluorinated enolate chemistry; 2,2-Difluoroacetophenone: lacks para-methyl functionalization handle
Quantified Difference
Qualitative: distinct reaction manifold (difluoroenolate, difluorocarbene) vs. trifluoromethyl and non-fluorinated analogs; plus additional synthetic handle (p-CH₃) vs. unsubstituted DFMK
Conditions
Multiple synthetic methodologies reported in peer-reviewed literature (Wiley 2023, J. Org. Chem. 2006, RSC 2016)
Why This Matters
For procurement as a synthetic building block, this compound provides a unique combination of α,α-difluoro ketone reactivity and a para-methylphenyl template, enabling downstream diversification pathways (electrophilic aromatic substitution at the methyl-bearing ring, difluoroenolate-based C–C bond formation) that no single comparator offers simultaneously.
[1] Direct Deprotonative Functionalization of α,α-Difluoromethyl Ketones using a Catalytic Organosuperbase. Angewandte Chemie International Edition, 2023, 62, e202218160. DOI: 10.1002/anie.202218160. (Difluoroenolate generation and reaction with aldehydes to give α,α-difluoro-β-hydroxy ketones.) View Source
[2] Zhang, L., Zheng, J., Hu, J. 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 2006, 71(26), 9845–9848. DOI: 10.1021/jo061704a. View Source
[3] One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Chemical Communications, 2016, 52, 1234–1237. DOI: 10.1039/C5CC08319A. (Difluoromethyl ketones described as under-studied class with great potential as building blocks.) View Source
2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9): Evidence-Anchored Application Scenarios for Research and Industrial Procurement
Resistance-Breaking Insecticide Lead Generation Targeting Mutant Acetylcholinesterase
The unique ability of the DFMK pharmacophore to inhibit both wild-type and G119S mutant Anopheles gambiae acetylcholinesterase at nanomolar concentrations—where trifluoromethyl ketones fail against the resistant mutant—positions 2,2-difluoro-1-(4-methylphenyl)ethanone as a rationally selected scaffold for generating resistance-breaking insecticide leads. The para-methyl substituent can be exploited for further SAR exploration, and the intermediate LogP (2.44) favours cuticular penetration in arthropod vectors. The Scaffold's slow, tight-binding kinetics (IC₅₀ = 25.1 nM for a representative DFMK against G119S AgAChE) offer prolonged target engagement [1].
Asymmetric Synthesis of Enantioenriched α,α-Difluoro-β-hydroxy and Chiral Alcohol Building Blocks
The high enantioselectivity achievable in asymmetric reduction of difluoromethyl ketones (97% ee demonstrated for the parent 2,2-difluoroacetophenone with Alpine-Borane) makes 2,2-difluoro-1-(4-methylphenyl)ethanone a strategic procurement choice for laboratories synthesizing chiral fluorinated alcohols, β-amino alcohols, or difluoromethylene-containing pharmaceutical intermediates. In contrast, the corresponding trifluoromethyl ketone is unsuitable for this application due to extremely slow reaction rates (45 days to 90% completion) and poor enantioselectivity (32% ee) [2].
Structure-Based Drug Design Exploiting Dual H-Bond Donor/Acceptor Pharmacophore
In medicinal chemistry programs where occupancy of hydrogen-bond donor/acceptor pharmacophore features is critical for target binding, 2,2-difluoro-1-(4-methylphenyl)ethanone provides the CHF₂ group that uniquely functions as both H-bond donor and acceptor—a property confirmed through computational analysis of the CF₂H moiety and absent in trifluoromethyl and non-fluorinated analogs. The para-methylphenyl scaffold further offers a defined hydrophobic surface amenable to structure-guided optimization and vector-based library enumeration [3].
Synthetic Intermediate for Difluoroalkylated Heterocycle and Bioisostere Construction
The α,α-difluoro ketone carbonyl of 2,2-difluoro-1-(4-methylphenyl)ethanone enables difluoroenolate generation under mild organosuperbase catalysis, facilitating condensation with aldehydes to access α,α-difluoro-β-hydroxy ketones. Through derivatization, the scaffold can also serve as a precursor to difluorocarbene reagents for aryl difluoromethyl ether synthesis. These transformations are mechanistically unavailable to the non-fluorinated and trifluoromethyl analogs, and the para-methylphenyl template provides a synthetic handle absent in simpler difluoromethyl aryl ketones such as 2,2-difluoroacetophenone [4][5].
Application
Selection Property
Validation Focus
Resistance-breaking insecticide lead generation
DFMK pharmacophore with nanomolar mutant AChE inhibition context
Confirm G119S AChE potency and tight-binding kinetics with target scaffold
Asymmetric synthesis of chiral fluorinated alcohols
High enantioselectivity potential in Alpine-Borane reduction
Verify ee and reaction rate with 4-methylphenyl-substituted substrate
Structure-based drug design exploiting dual H-bond pharmacophore
CHF₂ dual H-bond donor/acceptor with p-tolyl hydrophobic surface
Assess H-bond complementarity at target binding site; validate SAR vector
Synthetic intermediate for difluoroalkylated heterocycles and bioisosteres
Difluoroenolate and difluorocarbene chemistry with p-methyl synthetic handle
Reproduce difluoroenolate condensation and difluorocarbene generation with target compound
All applications are for research use only. Verify scaffold-specific activity and reactivity in your experimental system before committing to synthesis or screening campaigns.
[1] Camerino, E., Wong, D.M., Tong, F., et al. Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4405–4411. DOI: 10.1016/j.bmcl.2015.09.019. View Source
[3] Box, J.R., Atkins, A.P., Gu, Y., et al. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Chemical Science, 2021, 12, 10252–10258. DOI: 10.1039/D1SC02880A. View Source
[4] Direct Deprotonative Functionalization of α,α-Difluoromethyl Ketones using a Catalytic Organosuperbase. Angewandte Chemie International Edition, 2023, 62, e202218160. View Source
[5] Zhang, L., Zheng, J., Hu, J. 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor. The Journal of Organic Chemistry, 2006, 71(26), 9845–9848. View Source
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